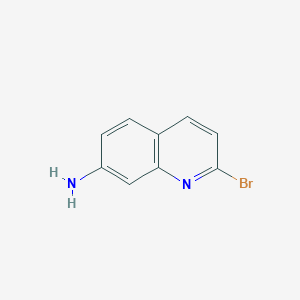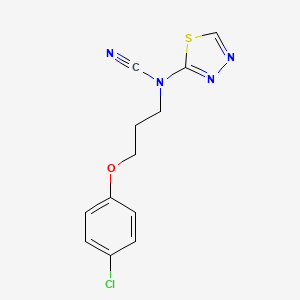![molecular formula C9H10F3N3O2 B2564363 N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide CAS No. 2411242-68-5](/img/structure/B2564363.png)
N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring, which is further linked to a propyl chain and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Linking the Propyl Chain: The oxadiazole intermediate is then reacted with a propyl halide under nucleophilic substitution conditions.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride or similar reagents under basic conditions to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the oxadiazole ring can interact with biological targets, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to biological targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with a phenyl ring instead of an oxadiazole ring.
N-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]propylamine: Similar but lacks the prop-2-enamide moiety.
Uniqueness
N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide is unique due to the combination of the trifluoromethyl group, oxadiazole ring, and prop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-2-7(16)13-5-3-4-6-14-8(17-15-6)9(10,11)12/h2H,1,3-5H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHREARFUQUBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCC1=NOC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2564280.png)
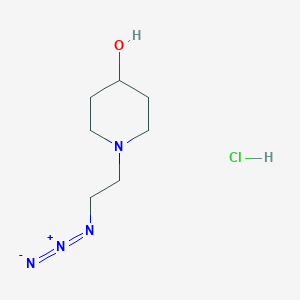
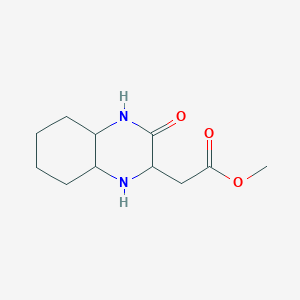
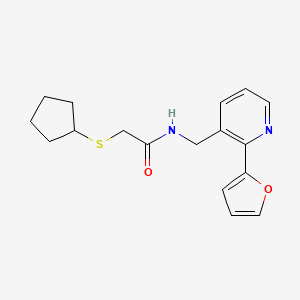
![3-(4-tert-butylphenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2564287.png)
![Ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2564288.png)
![(E)-N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2564289.png)
![4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564291.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2564296.png)
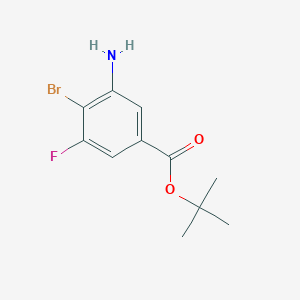
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2564298.png)
